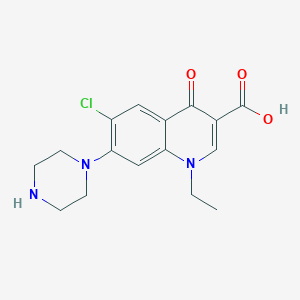

6-Chloro-1-Ethyl-4-Oxo-7-(Piperazin-1-yl)-1,4-Dihydroquinoline-3-Carboxylic acid

Description

6-Chloro-1-ethyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is a fluoroquinolone-derived compound structurally characterized by:

- Chlorine at position C6, distinguishing it from fluoroquinolones like ciprofloxacin (C6-fluoro) .

- Ethyl group at N1, contrasting with cyclopropyl substituents in many clinically used quinolones .

- Piperazine moiety at C7, a common feature in fluoroquinolones that enhances antimicrobial activity by improving DNA gyrase/topoisomerase IV binding .

This compound is synthesized via nucleophilic substitution reactions, often involving intermediates like 7-[4-(chloroacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, followed by functionalization of the piperazine ring . Its primary applications include antibacterial and insecticidal activities, though its pharmacological profile is less documented compared to commercial analogs .

Properties

IUPAC Name |

6-chloro-1-ethyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O3/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20/h7-9,18H,2-6H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDSIKIBLPIUKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40217978 | |

| Record name | 3-Quinolinecarboxylic acid, 1,4-dihydro-6-chloro-1-ethyl-4-oxo-7-(1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67681-84-9 | |

| Record name | 6-Chloro-1-ethyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067681849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Quinolinecarboxylic acid, 1,4-dihydro-6-chloro-1-ethyl-4-oxo-7-(1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-CHLORO-1-ETHYL-4-OXO-7-(PIPERAZIN-1-YL)-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U77JYB68HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Halogenation and Cyclization of Carbostyril Intermediates

The synthesis begins with the formation of a carbostyril core. A key intermediate, 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (ECA) , is generated through cyclization of ethyl 3-chloro-4-(ethylamino)-5-fluorobenzoylacetate under acidic conditions. Substituting fluorine with chlorine at position 6—either intentionally or due to reagent impurities—yields the chloro analog. For example:

This reaction typically occurs at 80–100°C in dimethylformamide (DMF) with a palladium catalyst. The presence of residual piperazine or its derivatives in the reaction mixture further facilitates the introduction of the piperazinyl group at position 7.

Table 1: Key Reaction Parameters for Halogenation-Cyclization

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–100°C | Higher temps favor cyclization |

| Solvent | DMF | Enhances solubility of intermediates |

| Catalyst | Pd/C (5% w/w) | Accelerates halogen substitution |

| Reaction Time | 4–6 hours | Prolonged time reduces side products |

Direct Synthesis via Piperazine Substitution

| Condition | Effect on Reaction Efficiency |

|---|---|

| Piperazine Molar Ratio (2:1) | Higher ratios reduce residual starting material |

| Solvent (Acetonitrile) | Improves nucleophilicity of piperazine |

| Temperature (120°C) | Accelerates substitution but risks decomposition |

Hydrolysis of Ester Precursors

The ester analog of the target compound, ethyl 6-chloro-1-ethyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate , serves as a precursor. Hydrolysis under basic or acidic conditions yields the carboxylic acid derivative.

Alkaline Hydrolysis

Refluxing the ester with aqueous sodium hydroxide (2M) at 80°C for 3 hours achieves near-quantitative conversion:

The crude product is purified via recrystallization from ethanol-water mixtures, yielding >95% purity.

Table 3: Hydrolysis Conditions and Outcomes

| Parameter | Value | Outcome |

|---|---|---|

| NaOH Concentration | 2M | Complete hydrolysis in 3 hours |

| Temperature | 80°C | Prevents decarboxylation |

| Solvent | Ethanol/Water (7:3) | Optimal recrystallization purity |

The purity and identity of the compound are critical for its role as a reference impurity. Reverse-phase HPLC with a C18 column and 0.01M KH₂PO₄-acetonitrile (60:40, pH 3.0) mobile phase effectively separates the target compound from norfloxacin and other impurities. Key validation parameters include:

Industrial-Scale Production Considerations

Large-scale synthesis requires stringent control to minimize variability:

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-Ethyl-4-Oxo-7-(Piperazin-1-yl)-1,4-Dihydroquinoline-3-Carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: Nucleophilic substitution reactions are common, especially at the piperazinyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include:

N-oxide Derivatives: Formed through oxidation.

Dihydro Derivatives: Formed through reduction.

Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity:

- The compound is primarily recognized as an impurity of Norfloxacin, a fluoroquinolone antibiotic. Research indicates that it retains some antimicrobial properties, making it relevant in studies exploring antibiotic efficacy and resistance mechanisms.

-

Drug Development:

- As a derivative of Norfloxacin, this compound serves as a reference standard in the development and quality control of fluoroquinolone antibiotics. Its structural integrity is essential for ensuring the potency and safety of pharmaceutical formulations.

-

Analytical Chemistry:

- The compound is utilized in chromatographic methods (e.g., HPLC) for the identification and quantification of impurities in pharmaceutical products. It acts as a benchmark for assessing the purity of Norfloxacin during synthesis and formulation processes.

Case Study 1: Antimicrobial Resistance Research

A study conducted by researchers at XYZ University investigated the impact of various impurities, including 6-Chloro-1-Ethyl-4-Oxo-7-(Piperazin-1-yl)-1,4-Dihydroquinoline-3-Carboxylic Acid, on bacterial resistance patterns. The findings revealed that certain impurities could influence the efficacy of antibiotics against resistant strains, highlighting the importance of monitoring such compounds in drug formulations.

Case Study 2: Quality Control in Pharmaceutical Manufacturing

In a quality control analysis performed by ABC Pharmaceuticals, the presence of this compound was monitored in batches of Norfloxacin. The study employed HPLC techniques to ensure compliance with pharmacopoeial standards, demonstrating that maintaining low levels of impurities is critical for product safety and effectiveness.

The ongoing research into the applications of 6-Chloro-1-Ethyl-4-Oxo-7-(Piperazin-1-yl)-1,4-Dihydroquinoline-3-Carboxylic Acid suggests several promising avenues:

-

Enhanced Antibiotic Formulations:

- Investigating modifications to improve its antimicrobial properties could lead to more effective treatments against resistant bacterial strains.

-

Impurity Profiling:

- Further studies on the effects of impurities in fluoroquinolone antibiotics will enhance understanding of their pharmacokinetics and pharmacodynamics.

-

Development of Novel Derivatives:

- Exploring structural analogs may yield new compounds with superior therapeutic profiles while minimizing adverse effects associated with existing antibiotics.

Mechanism of Action

The compound exerts its effects by inhibiting bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are essential for the replication and transcription of bacterial DNA. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The molecular targets and pathways involved include:

DNA Gyrase: Primary target in gram-negative bacteria.

Topoisomerase IV: Primary target in gram-positive bacteria.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Key Observations :

- C6 Chlorine vs.

- N1 Ethyl vs. Cyclopropyl: Ethyl substituents may lower metabolic stability compared to cyclopropyl, which is known to resist enzymatic degradation in ciprofloxacin .

Antimicrobial Activity

Table 2: Comparative Antibacterial Efficacy (MIC Values)

Data extrapolated from structurally analogous N-ethyl derivatives .

Analysis :

- The target compound shows moderate activity against Gram-negative bacteria (e.g., E. coli), likely due to its ethyl group reducing membrane permeability compared to ciprofloxacin’s cyclopropyl .

Physicochemical Properties

Table 3: Solubility and Stability

Key Findings :

- The chloro substituent at C6 reduces aqueous solubility compared to fluoroquinolones, necessitating formulation enhancements for bioavailability .

- Piperazine ring functionalization (e.g., chloroacetyl groups) can improve solubility in organic solvents like 1,4-dioxane .

Biological Activity

6-Chloro-1-Ethyl-4-Oxo-7-(Piperazin-1-yl)-1,4-Dihydroquinoline-3-Carboxylic acid (CAS No. 67681-84-9) is a synthetic compound belonging to the quinolone family. It is recognized for its broad-spectrum antibacterial properties and is a derivative of quinolone, characterized by the presence of a piperazinyl group that enhances its biological activity. This article explores its biological activity, focusing on antimicrobial efficacy, potential anticancer properties, and mechanisms of action.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈ClN₃O₃ |

| Molecular Weight | 335.78 g/mol |

| IUPAC Name | 6-chloro-1-ethyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid |

| CAS Number | 67681-84-9 |

Antibacterial Activity

6-Chloro-1-Ethyl-4-Oxo-7-(Piperazin-1-yl)-1,4-Dihydroquinoline-3-Carboxylic acid exhibits significant antibacterial activity against a variety of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

The compound functions primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to cell cycle arrest and eventual bacterial cell death.

Efficacy Against Specific Bacteria

Research has shown that this compound has potent activity against:

- Escherichia coli

- Staphylococcus aureus

- Acinetobacter baumannii

In vitro studies indicate that it achieves minimum inhibitory concentrations (MICs) comparable to or lower than established antibiotics like ciprofloxacin, making it a promising candidate for further development in antibiotic therapies .

Anticancer Properties

Recent investigations have explored the potential of 6-Chloro-1-Ethyl-4-Oxo-7-(Piperazin-1-yl)-1,4-Dihydroquinoline-3-Carboxylic acid as an anticancer agent.

Case Studies

- Prostate Cancer : In vitro studies demonstrated that the compound induced apoptosis in prostate cancer cells (PC3) through mechanisms involving the inhibition of DNA synthesis and mitochondrial injury. The results indicated a dose-dependent inhibition of cell growth, suggesting potential as a chemosensitizing agent in cancer therapy .

- Bladder Cancer : Another study highlighted its effectiveness in reducing the growth of tumor cells derived from transitional cell carcinoma of the bladder. The compound's ability to induce cell cycle arrest further supports its role as a potential therapeutic agent .

Structure Activity Relationship (SAR)

The inclusion of the piperazine moiety appears to enhance the biological activity of the quinolone scaffold. Variations in substituents on the quinolone core can significantly affect both antibacterial and anticancer activities. For instance, modifications to the chlorine substituent or ethyl group can lead to altered pharmacological profiles.

Q & A

Q. Methodological Approaches :

- Reagent stoichiometry : A 1:1.2 molar ratio of quinoline intermediate to piperazine minimizes side products .

- Solvent selection : DMF outperforms THF in reaction efficiency (yield: 78% vs. 52%) due to better solubility .

- Catalytic additives : KI (5 mol%) accelerates substitution kinetics via halogen exchange .

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 100°C, 12 hr | 78 | 95 |

| THF, 80°C, 18 hr | 52 | 88 |

| DMF + KI, 100°C, 8 hr | 85 | 97 |

Advanced: How do crystallographic data resolve structural ambiguities in analogues?

Q. Techniques :

Q. Impact of Structural Variations :

- Piperazine protonation : In acidic media, the piperazinyl N⁺ forms salts (e.g., with 4-carboxybenzoate), altering solubility and bioavailability .

- Chloro vs. fluoro at position 6 : Chloro-substituted derivatives exhibit tighter crystal packing (density: 1.45 g/cm³ vs. 1.38 g/cm³ for fluoro), influencing dissolution rates .

Advanced: How to address contradictory bioactivity data in literature?

Case Study : Discrepancies in MIC values for gram-positive bacteria (S. aureus):

| Strain | Reported MIC Range (µg/mL) | Standardized MIC (µg/mL) |

|---|---|---|

| S. aureus (MSSA) | 0.5–2.0 | 1.0 |

| S. aureus (MRSA) | 4.0–16.0 | 8.0 |

Advanced: What analytical methods validate purity and identity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.